- Method for preparing phenoxycarboxylic acid-type weedicide, China, , ,
Cas no 94-81-5 (MCPB)

MCPB structure
Nome do Produto:MCPB
MCPB Propriedades químicas e físicas
Nomes e Identificadores
-
- Butanoic acid,4-(4-chloro-2-methylphenoxy)-
- MCPB
- 4-(4-Chloro-2-methylphenoxy)butanoic acid
- 4-(4-CHLORO-2-METHYLPHENOXY)-BUTYRIC ACID
- MCPB - acid
- MCPB Solution
- 2M-4CM
- 4-(4-chloro-o-tolyloxy)butyric acid
- Bexone
- Legumex
- MCPB100µg
- MCP-butyric
- Thitrol
- Trifolex
- Trotox
- 4MCPB
- CMPB
- NSC 102796
- U46 MCPB
- gamma-MCPB
- 4-(4-Chloro-2-methylphenoxy)butanoic acid (ACI)
- Butyric acid, 4-[(4-chloro-o-tolyl)oxy]- (8CI)
- (4-Chloro-o-tolyloxy)butyric acid
- 2,4-MCPB
- 2-Methyl-4-chlorophenoxy-γ-butyrate
- 2-Methyl-4-chlorophenoxy-γ-butyric acid
- 2-Methyl-4-chlorophenoxybutyric acid
- 2M4KhM
- 4-(2-Methyl-4-chlorophenoxy)butyric acid
- 4-(4-Chloro-2-methylphenoxy)butyric acid
- 4-(4-Chlroro-2-methylphenoxy)butanoic acid
- 4-Chloro-2-methylphenoxybutyric acid
- γ-MCPB
-
- MDL: MFCD00002820
- Inchi: 1S/C11H13ClO3/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
- Chave InChI: LLWADFLAOKUBDR-UHFFFAOYSA-N
- SMILES: O=C(CCCOC1C(C)=CC(Cl)=CC=1)O
Propriedades Computadas
- Massa Exacta: 228.05500
- Massa monoisotópica: 228.055
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 5
- Complexidade: 208
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- XLogP3: nothing
- Superfície polar topológica: 46.5A^2
Propriedades Experimentais
- Cor/Forma: Crystalline solid
- Densidade: 1.230±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 101-102 ºC (ligroine )
- Ponto de ebulição: 327.31°C (rough estimate)
- Ponto de Flash: 191.5°C
- Índice de Refracção: 1.4530 (estimate)
- Solubilidade: Very slightly soluble (0.18 g/l) (25 º C),
- PSA: 46.53000
- LogP: 2.89200
- Solubilidade: Insoluble in water \ phenol, soluble in ethanol
MCPB Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H410
- Declaração de Advertência: P273-P501
- Número de transporte de matérias perigosas:UN3077 9/PG 3
- WGK Alemanha:3
- Código da categoria de perigo: 50/53
- Instrução de Segurança: S26; S36; S37
- RTECS:ES8575000
-
Identificação dos materiais perigosos:
- Frases de Risco:R50/53
- Condição de armazenamento:0-6°C
MCPB Dados aduaneiros
- CÓDIGO SH:2918990023
- Dados aduaneiros:
China Customs Code:
2918990023Overview:
2918990023 2nail4Chlorobutyric acid.Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
S.Import and Export Pesticide Registration Certificate
Summary:
2918990023 4-(4-chloro-2-methylphenoxy)butanoic acid.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%
MCPB Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17361-2.5g |
4-(4-chloro-2-methylphenoxy)butanoic acid |
94-81-5 | 95% | 2.5g |
$149.0 | 2023-09-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-250295-100mg |
MCPB, |
94-81-5 | 100mg |
¥203.00 | 2023-09-05 | ||
abcr | AB540342-1 g |
4-(4-Chloro-2-methylphenoxy)butanoic acid, 95%; . |
94-81-5 | 95% | 1g |
€160.40 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M19100-100mg |
2-methyl-4-chlorophenoxybutyric acid |
94-81-5 | 100mg |
¥668.0 | 2021-09-08 | ||
TRC | M199728-250mg |
MCPB |
94-81-5 | 250mg |
$620.00 | 2023-05-18 | ||
abcr | AB540342-250 mg |
4-(4-Chloro-2-methylphenoxy)butanoic acid, 95%; . |
94-81-5 | 95% | 250MG |
€96.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-250295-100 mg |
MCPB, |
94-81-5 | 100MG |
¥203.00 | 2023-07-11 | ||
Enamine | EN300-17361-1.0g |
4-(4-chloro-2-methylphenoxy)butanoic acid |
94-81-5 | 95% | 1.0g |
$81.0 | 2023-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396380-1g |
4-(4-Chloro-2-methylphenoxy)butanoic acid |
94-81-5 | 98% | 1g |
¥840.00 | 2024-04-24 | |
A2B Chem LLC | AH82315-100mg |
MCPB |
94-81-5 | 100mg |
$459.00 | 2024-07-18 |
MCPB Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: 1-Octadecanesulfonic acid ; 2 h, 85 °C
Referência
Synthetic Routes 2
Condições de reacção
Referência
- Aryloxyalkanoic acids, their esters and cycling products as pesticide-active compoundsWissenschaftliche Zeitschrift der Paedagogischen Hochschule Karl Liebknecht Potsdam, 1977, 21(1), 29-46,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Sodium carbonate ; 5 h, 70 °C; 70 °C → rt
1.2 Reagents: Chlorine Catalysts: Iron oxide (Fe2O3) , 1,1′-Thiobis[2,4,6-trimethylbenzene] ; 0.5 h, 0 °C
1.3 Reagents: 1-Octadecanesulfonic acid Solvents: Water ; 2 h, 85 °C
1.2 Reagents: Chlorine Catalysts: Iron oxide (Fe2O3) , 1,1′-Thiobis[2,4,6-trimethylbenzene] ; 0.5 h, 0 °C
1.3 Reagents: 1-Octadecanesulfonic acid Solvents: Water ; 2 h, 85 °C
Referência
- Method for preparing phenoxy carboxylic acid-type weedicide, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Sodium hydroxide
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Synthesis and Herbicidal Activity of α-(Substituted Phenoxybutyryloxy or Valeryloxy)alkylphosphonates and 2-(Substituted Phenoxybutyryloxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-oneJournal of Agricultural and Food Chemistry, 2016, 64(37), 6911-6915,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium ; 8 h, 2 MPa, 110 °C
Referência
- Benzene hydroalkylation to cyclohexylbenzene over different zeolites supported Pd catalystsShiyou Xuebao, 2020, 36(1), 70-77,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Butyllithium , 1-Octadecanesulfonic acid Solvents: Water ; 2 h, 85 °C
Referência
- Preparation method of phenoxy carboxylic acid herbicide, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Phosphoric acid Solvents: Water ; 3 h, 95 °C
Referência
- Preparation method of phenoxy carboxylic acid herbicide, China, , ,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Toluene ; 90 °C; 0.5 h, 90 °C
1.2 Reagents: Chlorine Catalysts: Titania , 2-Ethylthiazole ; 0.5 h, 50 °C
1.3 Reagents: Phosphoric acid Solvents: Water ; 3 h, 95 °C
1.2 Reagents: Chlorine Catalysts: Titania , 2-Ethylthiazole ; 0.5 h, 50 °C
1.3 Reagents: Phosphoric acid Solvents: Water ; 3 h, 95 °C
Referência
- Preparation of phenoxycarboxylic acid derivatives as herbicides, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Carbon dioxide , Hantzsch ester , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Catalysts: 2,9-Dimethyl-1,10-phenanthroline , Dibromo[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Carboxylation of Aromatic and Aliphatic Bromides and Triflates with CO2 by Dual Visible-Light-Nickel CatalysisAngewandte Chemie, 2017, 56(43), 13426-13430,
Synthetic Routes 10
Condições de reacção
Referência
- Method for purifying phenoxycarboxylic acid herbicide, China, , ,
Synthetic Routes 11
Condições de reacção
Referência
- Selective Inhibition of Histone Deacetylases Sensitizes Malignant Cells to Death Receptor LigandsMolecular Cancer Therapeutics, 2010, 9(1), 246-256,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Xylene ; 70 °C; 0.5 h, 70 °C
1.2 Reagents: Chlorine Catalysts: Iron oxide , 1,1′-Thiobis[2,4,6-trimethylbenzene] ; 0.5 h, 0 °C
1.3 Reagents: Sodium octadecylsulfonate Solvents: Water ; 2 h, 85 °C
1.2 Reagents: Chlorine Catalysts: Iron oxide , 1,1′-Thiobis[2,4,6-trimethylbenzene] ; 0.5 h, 0 °C
1.3 Reagents: Sodium octadecylsulfonate Solvents: Water ; 2 h, 85 °C
Referência
- Preparation of phenoxycarboxylic acid derivatives as herbicides, China, , ,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Manganese Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel , 2,9-Diethyl-1,10-phenanthroline Solvents: Dimethylacetamide ; overnight, pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Ni-Catalyzed Carboxylation of Unactivated Primary Alkyl Bromides and Sulfonates with CO2Journal of the American Chemical Society, 2014, 136(32), 11212-11215,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 80 °C; 3 h, 75 - 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 80 °C; 3 h, 75 - 80 °C
Referência
- Novel Shikonin Derivatives Targeting Tubulin as Anticancer AgentsChemical Biology & Drug Design, 2014, 84(5), 603-615,
Synthetic Routes 15
Condições de reacção
Referência
- Process for preparation of flake or granular phenoxycarboxylic acids, China, , ,
Synthetic Routes 16
Condições de reacção
Referência
- A method for preparing (4-chloro-2-methylphenoxy)alkanoic acids, World Intellectual Property Organization, , ,
MCPB Raw materials
- Potassium carbonate
- Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate
- 1-(3-Bromopropoxy)-4-chloro-2-methylbenzene
- 4-Chlorobutanoic acid
- 4-Chloro-2-methylphenol
- 2-ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate
MCPB Preparation Products
MCPB Literatura Relacionada
-
Juliusz Pernak,Micha? Niemczak,Katarzyna Materna,Krzysztof ?elechowski,Katarzyna Marcinkowska,Tadeusz Praczyk RSC Adv. 2016 6 7330
-
Steven T. J. Droge,Geoff Hodges,Mark Bonnell,Steve Gutsell,Jayne Roberts,Alexandre Teixeira,Elin L. Barrett Environ. Sci.: Processes Impacts 2023 25 621
-
H. G. Higson,D. Butler Analyst 1960 85 657
-
D. C. Abbott,H. Egan,E. W. Hammond,J. Thomson Analyst 1964 89 480
-
Matthieu G. M. Groenewegen,Nico C. van de Merbel,Jaroslav Slobodnik,Henk Lingeman,Udo A. Th. Brinkman Analyst 1994 119 1753
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